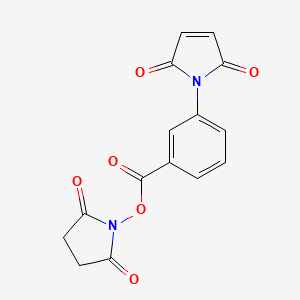

m-Maleimidobenzoyl-N-hydroxysuccinimide

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O6/c18-11-4-5-12(19)16(11)10-3-1-2-9(8-10)15(22)23-17-13(20)6-7-14(17)21/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXVXPPXELIDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207335 | |

| Record name | 3-Maleimidobenzoyl N-hydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58626-38-3 | |

| Record name | m-Maleimidobenzoyl-N-hydroxysuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58626-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Maleimidobenzoyl N-hydroxysuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058626383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58626-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Maleimidobenzoyl N-hydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-[[(2,5-dioxopyrrolidinyl)oxy]carbonyl]phenyl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of m-Maleimidobenzoyl-N-hydroxysuccinimide Ester (MBS)

This guide provides a comprehensive technical overview of m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), a pivotal heterobifunctional crosslinking agent in the fields of bioconjugation, diagnostics, and therapeutics. We will delve into the nuanced chemical mechanisms that underpin its utility, explore the critical parameters governing its reactivity, and provide field-proven protocols for its successful application.

Section 1: Core Principles of MBS Chemistry

This compound ester (MBS) is a non-cleavable, heterobifunctional crosslinker.[1] Its power lies in its distinct reactive moieties at either end of a short, rigid aromatic spacer arm (7.3 Å): an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2] This dual reactivity allows for the specific and covalent linkage of molecules containing primary amines to those bearing sulfhydryl (thiol) groups.[3][4]

The typical strategy involves a two-step sequential conjugation process. First, the more labile NHS ester is reacted with the amine-containing molecule. After removing the excess crosslinker, the now maleimide-activated molecule is introduced to the sulfhydryl-containing molecule.[3][5] This controlled, stepwise approach minimizes the formation of undesirable polymers and self-conjugates.

The Amine-Reactive NHS Ester Moiety

The N-hydroxysuccinimide ester is a highly efficient reagent for modifying primary amines (–NH₂), which are readily available on the N-terminus of proteins and the side chain of lysine residues.[6][7] The reaction is a classic nucleophilic acyl substitution.[8] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.[8][9]

Causality Behind Experimental Choices: The Critical Role of pH

The efficiency of the NHS ester-amine reaction is profoundly dependent on pH.[10][11]

-

Low pH (<7): Primary amines are predominantly protonated (–NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction.[8][12]

-

Optimal pH (7.2-8.5): This range represents a crucial compromise. It is high enough to ensure a sufficient concentration of deprotonated, reactive primary amines but not so high as to accelerate the competing hydrolysis reaction significantly.[6][13] An ideal balance is often found between pH 8.3 and 8.5.[10][11]

-

High pH (>8.5): The rate of hydrolysis, where water attacks the NHS ester, increases dramatically.[6][14] This inactivates the crosslinker and reduces the overall conjugation yield.[11]

It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[6][8] Phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES are excellent choices.[8]

The Sulfhydryl-Reactive Maleimide Moiety

The maleimide group is the cornerstone of thiol-reactive chemistry in bioconjugation.[15] It reacts with sulfhydryl groups, found in the cysteine residues of proteins, through a Michael addition mechanism.[16][17] The electron-deficient double bond of the maleimide is attacked by the nucleophilic thiolate anion (R-S⁻), forming a stable, covalent thioether bond.[15]

Causality Behind Experimental Choices: Ensuring Specificity and Stability

-

Optimal pH (6.5-7.5): This pH range is critical for ensuring the chemoselectivity of the maleimide-thiol reaction.[15][18] Within this window, the reaction with thiols is approximately 1,000 times faster than with amines.[17][18] This allows for the specific targeting of cysteine residues even in the presence of numerous lysine residues.

-

pH > 7.5: Above this pH, the maleimide group begins to lose its specificity and can react competitively with primary amines.[18][19] Furthermore, the maleimide ring itself becomes more susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative.[15][18]

-

Side Reactions: A potential side reaction, particularly when conjugating to an unprotected N-terminal cysteine, is a thiazine rearrangement, which is more prominent at physiological or higher pH.[16][19]

Section 2: Quantitative Data & Reaction Parameters

Successful bioconjugation hinges on the precise control of reaction conditions. The following tables summarize critical quantitative data to inform experimental design.

Table 1: Optimal Reaction Conditions for MBS Crosslinking

| Parameter | NHS Ester Reaction (Amine Target) | Maleimide Reaction (Thiol Target) |

|---|---|---|

| Optimal pH Range | 7.2 - 8.5 (Ideal: 8.3-8.5)[6][10][11] | 6.5 - 7.5[18][20] |

| Recommended Buffers | Phosphate, Bicarbonate, Borate, HEPES[6][8] | Phosphate, HEPES[21] |

| Incompatible Buffers | Amine-containing (e.g., Tris, Glycine)[8] | Thiol-containing (e.g., DTT, Mercaptoethanol)[18] |

| Typical Temperature | 4°C to Room Temperature[8] | 4°C to Room Temperature[3] |

| Typical Duration | 30 min - 2 hours[3][22] | 30 min - 2 hours[3] |

Table 2: Stability of Reactive Groups in Aqueous Solution

| Reactive Group | Condition | Half-life |

|---|---|---|

| NHS Ester | pH 7.0, 0°C | 4-5 hours[6] |

| NHS Ester | pH 8.6, 4°C | 10 minutes[6] |

| Maleimide | pH > 7.5 | Susceptible to hydrolysis[18][20] |

Section 3: Visualizing the Mechanism & Workflow

Diagrams provide a clear visual representation of the chemical reactions and the experimental process.

Mechanism of Action

Caption: Two-step reaction mechanism of the MBS crosslinker.

Experimental Workflow

Caption: Standard experimental workflow for MBS-mediated conjugation.

Section 4: Field-Proven Experimental Protocols

The following protocols provide a robust framework for the two-step conjugation of an antibody (containing amines) to a peptide (engineered with a terminal cysteine).

Materials

-

Antibody (Protein-NH₂): e.g., IgG at 2-10 mg/mL.

-

Cys-Peptide (Protein-SH): Peptide with a single terminal cysteine.

-

MBS Crosslinker: Store desiccated at 4°C.[1]

-

Anhydrous DMSO or DMF: For dissolving MBS.[3]

-

Reaction Buffer A (Amine-Reactive): 0.1 M Phosphate buffer, pH 7.2-7.5.[3]

-

Reaction Buffer B (Thiol-Reactive): 0.1 M Phosphate buffer with 5 mM EDTA, pH 6.5-7.0.[3]

-

Quenching Solution: 1 M Cysteine or Mercaptoethanol.

-

Purification: Size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Column).[3]

Protocol: Step 1 - Activation of Antibody with MBS

This protocol is designed to activate the primary amines on an antibody with the NHS ester moiety of MBS.

-

Prepare Antibody: Dialyze the antibody into Reaction Buffer A to ensure it is in an amine-free buffer at the correct pH. Adjust the concentration to 2-5 mg/mL.

-

Prepare MBS Solution: Immediately before use, allow the MBS vial to equilibrate to room temperature to prevent moisture condensation.[3] Prepare a 10 mM stock solution by dissolving 3.14 mg of MBS in 1 mL of anhydrous DMSO.[3]

-

Reaction: Add a 10- to 20-fold molar excess of the MBS solution to the antibody solution. The final concentration of DMSO should be kept below 10% to avoid denaturation.[3]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]

-

Purification: Immediately remove excess, non-reacted MBS using a size-exclusion desalting column equilibrated with Reaction Buffer B. This buffer exchange is critical; it removes the unreacted crosslinker and adjusts the pH to be optimal for the subsequent maleimide reaction.[3] The collected fractions contain the maleimide-activated antibody.

Protocol: Step 2 - Conjugation of Activated Antibody to Cys-Peptide

This protocol conjugates the maleimide-activated antibody to the sulfhydryl group of the cysteine-containing peptide.

-

Prepare Peptide: Dissolve the Cys-peptide in Reaction Buffer B. If the peptide has been lyophilized or stored, it may have formed disulfide bonds. It is often necessary to pre-treat the peptide with a reducing agent like DTT, followed by removal of the DTT via a desalting column, to ensure a free sulfhydryl group is available for reaction.[23]

-

Conjugation: Combine the purified maleimide-activated antibody with the Cys-peptide solution. A 1.5- to 5-fold molar excess of peptide over the antibody is a good starting point to ensure efficient conjugation to the activated sites.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[3]

-

Quenching (Optional): To ensure no unreacted maleimide groups remain, which could potentially react with other molecules, the reaction can be quenched by adding a final concentration of 1-10 mM cysteine or mercaptoethanol and incubating for an additional 15-30 minutes.

-

Final Purification: Purify the final antibody-peptide conjugate from excess peptide and quenching reagents using size-exclusion chromatography or dialysis.

-

Characterization: Analyze the final conjugate using SDS-PAGE, which will show a shift in molecular weight compared to the unconjugated antibody, and mass spectrometry to confirm the conjugation ratio.

Section 5: Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems.

-

Chromatographic Monitoring: Each purification step using size-exclusion chromatography serves as a validation point. Monitoring the protein elution profile at 280 nm confirms the removal of low-molecular-weight reagents (like excess MBS or peptide).

-

pH Control: The sequential use of distinct buffers (pH 7.2-7.5 then pH 6.5-7.0) is a built-in control mechanism that leverages the pH-dependent reactivity of the NHS ester and maleimide groups to drive the reaction in a stepwise, predictable manner.

-

Analytical Confirmation: Final analysis by SDS-PAGE and mass spectrometry provides definitive validation of a successful conjugation, confirming the formation of the desired product and allowing for the determination of conjugation efficiency.

By understanding the core chemical principles and meticulously controlling the reaction parameters outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the power of MBS for robust and reproducible bioconjugation.

References

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

LabMart. (n.d.). MBS and Sulfo-MBS. Retrieved from [Link]

-

Cyanagen. (n.d.). MBS Heterobifunctional Crosslinker Reagents. Retrieved from [Link]

-

Cepham Life Sciences. (n.d.). MBS (this compound Ester). Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Retrieved from [Link]

-

LabMart. (n.d.). Thermo Scientific™ MBS (this compound ester). Retrieved from [Link]

-

ChemiMart. (n.d.). MBS, this compound ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocols for assembling peptide-BSA-gold particle conjugates (BSA is bovine serum albumin) and monitoring their trajectories. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Conjugation of Peptide to Carrier Proteins via this compound Ester (MBS). Retrieved from [Link]

-

ACS Publications. (2009). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Retrieved from [Link]

-

NIH. (n.d.). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Retrieved from [Link]

-

Creative Biolabs. (n.d.). 3-N-Maleimidobenzoic Acid-NHS (MBS) Heterobifunctional Crosslinker. Retrieved from [Link]

-

PubMed. (1984, December 10). Use of the heterobifunctional cross-linker m-maleimidobenzoyl N-hydroxysuccinimide ester to affinity label cholecystokinin binding proteins on rat pancreatic plasma membranes. Retrieved from [Link]

-

ResearchGate. (2025, September 19). Use of the heterobifunctional cross-linker m-maleimidobenzoyl N-hydroxysuccinimide ester to affinity label cholecystokinin binding proteins on rat pancreatic plasma membranes. Retrieved from [Link]

-

Click Chemistry Tools. (n.d.). MBS Crosslinker 1 gram. Retrieved from [Link]

Sources

- 1. Thermo Scientific™ MBS (this compound ester) | LabMart Limited [labmartgh.com]

- 2. MBS, this compound ester - ChemiMartChemiMart [chemimart.de]

- 3. labmartgh.com [labmartgh.com]

- 4. cyanagen.com [cyanagen.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. benchchem.com [benchchem.com]

- 12. interchim.fr [interchim.fr]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. bachem.com [bachem.com]

- 17. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. benchchem.com [benchchem.com]

- 20. Sulfo-MBS (m-maleimidobenzoyl-N-hydroxysulfosuccinimide ester) | Sigma-Aldrich [sigmaaldrich.com]

- 21. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties and Applications of MBS Reagent

<

This guide provides a comprehensive overview of m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), a widely utilized heterobifunctional crosslinking agent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, mechanism of action, and practical applications of MBS, underpinned by field-proven insights and authoritative references.

Introduction: The Role of MBS in Bioconjugation

In the landscape of bioconjugation chemistry, the ability to covalently link different molecules with precision is paramount.[1] this compound ester (MBS) emerges as a critical tool, enabling the formation of stable conjugates between biomolecules.[2] It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of a short, aromatic spacer arm.[3][4][5] This structural design allows for directed, sequential conjugation, minimizing the formation of undesirable homodimers and polymers.

The primary utility of MBS lies in its capacity to link molecules containing primary amines to those with sulfhydryl groups.[3][4] This specificity makes it an invaluable reagent in a myriad of applications, including the preparation of antibody-drug conjugates (ADCs), enzyme-labeled antibodies for immunoassays, and the study of protein-protein interactions.[2][6] Its non-cleavable nature ensures the formation of a stable thioether bond, a critical feature for conjugates designed for in vivo applications or long-term studies.[4][7]

Core Physicochemical Properties of MBS

A thorough understanding of the physical and chemical characteristics of MBS is fundamental to its effective application in experimental design.

Structural and Molecular Profile

MBS is characterized by a central benzene ring, with a maleimide group and an N-hydroxysuccinimide (NHS) ester group attached at the meta positions. This arrangement dictates its reactivity and spatial considerations in crosslinking.

| Property | Value | Source(s) |

| Full Chemical Name | This compound ester | [4][5] |

| Synonyms | 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | [4] |

| CAS Number | 58626-38-3 | [5] |

| Molecular Formula | C₁₅H₁₀N₂O₆ | [2][4] |

| Molecular Weight | 314.25 - 314.4 g/mol | [2][4][5][7] |

| Appearance | White crystalline solid | [5][8] |

| Melting Point | 175-177 °C | [4][5] |

| Spacer Arm Length | 7.3 Å | [3][9][10] |

Solubility and Stability

The practical utility of a crosslinking reagent is heavily influenced by its solubility and stability in various solvent systems. MBS is not readily soluble in aqueous buffers.[4][6] Therefore, it must first be dissolved in an organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[4][6] It is crucial to maintain the final concentration of the organic solvent below 10% to prevent denaturation of most proteins.[6]

Key Stability Considerations:

-

Moisture Sensitivity: MBS is highly sensitive to moisture, which can lead to the hydrolysis of the NHS ester.[6] It is imperative to store the reagent in a desiccated environment and to allow the vial to equilibrate to room temperature before opening to prevent condensation.[6]

-

pH Dependence: The reactivity and stability of both functional groups are pH-dependent. The NHS ester is susceptible to hydrolysis, a reaction that is accelerated at higher pH.[6] The maleimide group is more stable but can also undergo slow hydrolysis at pH values above 7.5, which can also reduce its specificity for sulfhydryl groups.[6] For these reasons, conjugation reactions are typically performed at a pH range of 7.2-7.5.[6]

-

Stock Solutions: Due to its hydrolytic instability, it is not recommended to prepare and store stock solutions of MBS.[6] The reagent should be dissolved and used immediately.[6]

| Parameter | Recommendation | Source(s) |

| Recommended Solvents | Dimethylsulfoxide (DMSO), Dimethylformamide (DMF) | [4][6][10] |

| Storage Conditions | Desiccated at 4°C or -20°C | [4][6][10] |

| Handling Precautions | Equilibrate to room temperature before opening. | [6] |

Mechanism of Action: A Two-Step Reaction Pathway

The heterobifunctional nature of MBS allows for a controlled, two-step conjugation process. This sequential approach is a cornerstone of its utility, enabling the specific linking of two different biomolecules.

Step 1: Acylation of Primary Amines

The first step involves the reaction of the NHS ester group with a primary amine (-NH₂) on the first biomolecule (e.g., a protein or a carrier molecule). This reaction, which proceeds optimally at a pH of 7-9, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4][6] This initial step effectively "activates" the first molecule by attaching the maleimide-containing linker.

Step 2: Thioether Bond Formation with Sulfhydryls

Following the removal of excess, unreacted MBS, the second biomolecule, which contains a free sulfhydryl group (-SH), is introduced. The maleimide group of the now-activated first molecule reacts specifically with the sulfhydryl group at a pH of 6.5-7.5 to form a stable, covalent thioether bond.[4][6] This reaction is highly efficient and specific, ensuring the desired conjugate is the primary product.[11]

Caption: Two-step reaction mechanism of MBS crosslinker.

Experimental Protocols and Considerations

The success of a bioconjugation experiment using MBS hinges on careful planning and execution. The following provides a generalized protocol and highlights critical considerations.

General Two-Step Crosslinking Protocol

This protocol outlines the fundamental steps for conjugating an amine-containing protein (Protein-NH₂) with a sulfhydryl-containing protein (Protein-SH).

-

Preparation of Reagents:

-

Prepare a suitable conjugation buffer, such as Phosphate Buffered Saline (PBS) at pH 7.2.[6] The buffer should be free of primary amines and sulfhydryls. Adding 1-5 mM EDTA can help prevent disulfide bond formation in the sulfhydryl-containing protein.[6]

-

Ensure the sulfhydryl-containing protein has free, reduced sulfhydryls. If necessary, reduce disulfide bonds using a reducing agent like TCEP.[6]

-

-

Reaction with Amine-Containing Protein:

-

Dissolve the amine-containing protein in the conjugation buffer to a known concentration (e.g., 0.1 mM).[6]

-

Prepare a 10 mM solution of MBS in DMSO or DMF (e.g., 3.14 mg of MBS in 1 mL of solvent).[6]

-

Add a 10- to 50-fold molar excess of the MBS solution to the protein solution.[6] The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[6]

-

-

Removal of Excess Crosslinker:

-

Remove unreacted MBS using a desalting column or dialysis, equilibrated with the conjugation buffer.[6] This step is crucial to prevent the maleimide groups from reacting with any sulfhydryl-containing molecules in the subsequent step.

-

-

Reaction with Sulfhydryl-Containing Protein:

-

Immediately combine the desalted, maleimide-activated protein with the sulfhydryl-containing protein. The molar ratio should be adjusted based on the desired final conjugate.

-

Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[6] The reaction is typically complete within this timeframe, but can be left longer if necessary.[6]

-

-

Analysis and Purification of the Conjugate:

-

The final conjugate can be analyzed by techniques such as SDS-PAGE to confirm crosslinking and purified using methods like size-exclusion chromatography.

-

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. medkoo.com [medkoo.com]

- 3. Thermo Scientific™ MBS (this compound ester) | Fisher Scientific [fishersci.ca]

- 4. cyanagen.com [cyanagen.com]

- 5. cephamls.com [cephamls.com]

- 6. labmartgh.com [labmartgh.com]

- 7. MBS [gbiosciences.com]

- 8. fpc.com.tw [fpc.com.tw]

- 9. MBS (this compound ester) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]

- 10. Thermo Scientific MBS (this compound ester) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 11. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Power of Precision in Molecular Linkage

An In-Depth Technical Guide to m-Maleimidobenzoyl-N-hydroxysuccinimide Ester (MBS) for High-Efficiency Bioconjugation

In the intricate landscape of biological research and therapeutic development, the ability to covalently link two distinct molecules with precision is paramount. This is the domain of heterobifunctional crosslinkers, advanced reagents engineered to bridge different biomolecules, such as proteins, peptides, or nucleic acids, with exceptional specificity.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional reagents feature two dissimilar moieties.[2] This fundamental asymmetry is the key to enabling controlled, sequential conjugation strategies that dramatically minimize undesirable side reactions like self-conjugation and polymerization.[2][3]

Among the most robust and widely adopted reagents in this class is This compound ester (MBS) .[4] For decades, MBS has served as a cornerstone crosslinker for conjugating amine-containing molecules to sulfhydryl-containing molecules.[5][6] Its utility spans from the creation of antibody-enzyme conjugates for immunoassays and antibody-drug conjugates (ADCs) for targeted therapy to the stabilization of protein-protein interactions for structural studies.[7]

This guide, written from the perspective of a senior application scientist, moves beyond simple protocols. It aims to provide a deep, mechanistic understanding of MBS chemistry, explain the critical rationale behind experimental choices, and equip researchers with the knowledge to design, execute, and troubleshoot their own high-efficiency bioconjugation workflows.

Chapter 1: The Core Chemistry of MBS - A Tale of Two Reactive Groups

The efficacy of MBS lies in its elegant and deliberate molecular architecture. Each component—the N-hydroxysuccinimide (NHS) ester, the maleimide, and the intervening benzoyl spacer—plays a distinct and critical role in the crosslinking process.

Section 1.1: Molecular Anatomy of MBS

MBS is comprised of three key regions:

-

N-hydroxysuccinimide (NHS) Ester: This group provides reactivity towards primary amines (-NH₂), which are abundantly found on the N-terminus of proteins and the side chain of lysine residues.[8]

-

Maleimide: This group provides highly specific reactivity towards sulfhydryl groups (-SH), also known as thiols, which are present on cysteine residues.[9]

-

Benzoyl Spacer Arm: This short, rigid aromatic spacer separates the two reactive ends by a defined distance (7.3 Å).[7][10] Its rigidity helps maintain a specific spatial relationship between the conjugated molecules.

Table 1: Core Physicochemical Properties of MBS

| Property | Value | Source(s) |

| Molecular Weight | 314.25 g/mol | [7][10] |

| Spacer Arm Length | 7.3 Å | [5][7] |

| Reactivity | Amine (-NH₂) and Sulfhydryl (-SH) | [11][12] |

| Solubility | Insoluble in water; Soluble in DMSO, DMF | [11][13] |

| Cleavability | Non-cleavable | [7] |

Section 1.2: The Amine-Reactive NHS Ester

The reaction of an NHS ester with a primary amine is a classic nucleophilic acyl substitution.[14] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a stable, irreversible amide bond and releases the N-hydroxysuccinimide byproduct.[8]

The single most critical parameter governing this reaction is pH .[14]

-

Below pH 7: Primary amines are predominantly protonated (-NH₃⁺), which makes them non-nucleophilic and drastically slows the reaction.[14]

-

pH 7.0 to 9.0: This is the effective range for the reaction. As the pH increases, more amines become deprotonated and available to react.[8][15]

-

The Competing Reaction: Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of this hydrolysis increases significantly with pH.[8][16]

This creates a delicate balance: the pH must be high enough to deprotonate the amines for efficient reaction (aminolysis) but not so high that hydrolysis of the crosslinker outpaces the desired conjugation. For this reason, most protocols recommend a pH range of 7.2-8.5.[7][8]

Table 2: Impact of pH on the Stability of NHS Esters

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 4 | 4-5 hours | [8] |

| 8.0 | 4 | ~1 hour | [14] |

| 8.6 | 4 | 10 minutes | [8][16] |

This data underscores the importance of using freshly prepared MBS solutions, as the reagent's reactivity diminishes over time in aqueous buffers.[11]

Section 1.3: The Sulfhydryl-Specific Maleimide

The maleimide group reacts with sulfhydryls via a Michael addition, forming a stable thioether bond.[17] This reaction is highly efficient and, crucially, highly specific within a defined pH window.

-

The pH "Sweet Spot" (6.5 - 7.5): In this range, the reaction is almost exclusively specific for sulfhydryl groups.[9][12] At a neutral pH of 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[17][18] This chemoselectivity is the cornerstone of its utility.

-

Above pH 7.5: The specificity begins to erode. The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[18] Furthermore, it can begin to react with primary amines, leading to undesirable side products.[9][16]

Therefore, maintaining the pH between 6.5 and 7.5 during the second step of the conjugation is critical for ensuring a specific and high-yield reaction.[17]

Section 1.4: The Two-Step Conjugation Strategy

The heterobifunctional nature of MBS allows for a controlled, two-step reaction sequence that is fundamental to its success and prevents the formation of unwanted polymers.[11][19]

-

Step 1 (Activation): The amine-containing protein (e.g., an antibody) is reacted with an excess of MBS at pH 7.2-8.5. The NHS ester end of MBS forms a covalent amide bond with the protein's lysine residues.

-

Purification: The excess, unreacted MBS is removed from the "activated" protein, typically via a desalting column or dialysis. This step is essential to prevent the sulfhydryl-containing molecule from being labeled with free MBS in the next step.

-

Step 2 (Conjugation): The purified, maleimide-activated protein is introduced to the sulfhydryl-containing molecule (e.g., a cysteine-peptide or a drug payload) at pH 6.5-7.5. The maleimide groups on the first protein react specifically with the sulfhydryl groups on the second molecule, forming the final conjugate.

Chapter 2: Experimental Design and Protocols - From Theory to Benchtop

A successful conjugation experiment begins long before the reagents are mixed. Meticulous preparation and adherence to core principles are what separate a high-yield, reproducible result from a failed experiment.

Section 2.1: Pre-Conjugation Checklist - Setting the Stage for Success

Expertise & Experience Insight: The most common points of failure in MBS conjugations occur during preparation. Assuming the reagent is stable or that a buffer is "close enough" in pH can doom an experiment from the start.

-

Reagent Handling & Storage:

-

Problem: MBS is highly sensitive to moisture.[11] Hydrolysis of the NHS ester is the primary failure mode.

-

Solution: Store MBS desiccated at 4°C or -20°C as specified by the manufacturer.[11] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation inside.[11] Never prepare and store aqueous stock solutions. Dissolve MBS in anhydrous DMSO or DMF immediately before use and add it to the reaction buffer.[11][13]

-

-

Buffer Selection & Preparation:

-

Problem: Buffers containing primary amines (Tris, glycine) or sulfhydryls (DTT, BME) will compete with your target molecules for reaction with the crosslinker.[9][11]

-

Solution: Use amine- and sulfhydryl-free buffers. Phosphate-buffered saline (PBS) at the appropriate pH is a standard and effective choice.[11] HEPES is also a suitable alternative.[20] Always verify the pH of your buffers immediately before starting the experiment.

-

-

Protein Preparation & Purity:

-

Problem: Contaminants in your protein preps can interfere with the reaction. The availability of target functional groups may be limited.

-

Solution:

-

Ensure your protein is in the correct buffer via dialysis or a desalting column.

-

For the sulfhydryl-containing molecule, disulfide bonds may need to be reduced to generate free thiols. TCEP is an excellent choice as it is thiol-free and does not need to be removed prior to the maleimide reaction.[9][20] If using DTT or BME, they must be completely removed before adding the maleimide-activated protein.[9]

-

-

-

Calculating Molar Excess:

-

Problem: Using too little crosslinker results in low activation, while too much can lead to protein precipitation or modification of secondary amines, affecting protein function.[21]

-

Solution: A 10- to 50-fold molar excess of MBS over the amine-containing protein is a common starting point.[11][22] The optimal ratio is empirical and depends on the protein concentration and number of available lysines; it may need to be optimized for your specific application.[22] More dilute protein solutions generally require a greater molar excess to achieve sufficient activation.[11]

-

Section 2.2: Detailed Protocol - Conjugation of an Antibody (IgG) to a Cysteine-Containing Peptide

This protocol provides a self-validating framework for a common application. The rationale behind each step is explained to empower the user to adapt it to their specific needs.

Materials:

-

Antibody (Protein-NH₂): e.g., IgG at 5 mg/mL in PBS.

-

Cys-Peptide (Protein-SH): To be dissolved in Conjugation Buffer.

-

MBS Crosslinker.

-

Anhydrous DMSO.

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5.

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.8. (EDTA is included to chelate metals and prevent re-oxidation of sulfhydryls).[22]

-

Desalting Column (e.g., Zeba™ Spin Desalting Columns).

-

Quenching Solution (optional): e.g., 1 M Glycine or 100 mM Cysteine.

Methodology:

Part A: Activation of the Antibody with MBS

-

Prepare Antibody: Transfer 1 mL of the 5 mg/mL antibody solution into a reaction tube. Rationale: This provides a known concentration and amount of protein to accurately calculate the molar excess of crosslinker.

-

Prepare MBS: Immediately before use, dissolve 3.14 mg of MBS in 1 mL of anhydrous DMSO to create a 10 mM stock solution.[11] Rationale: Preparing this fresh is critical to avoid using hydrolyzed, inactive reagent.

-

Initiate Reaction: Add a calculated volume of the 10 mM MBS stock to the antibody solution to achieve a 20-fold molar excess. Mix gently and incubate for 30 minutes at room temperature.[11] Rationale: This incubation time is typically sufficient for the NHS ester reaction without significant hydrolysis at this pH.

Part B: Purification of the Activated Antibody 4. Remove Excess MBS: Equilibrate a desalting column with Conjugation Buffer (pH 6.8). Apply the reaction mixture from Step 3 to the column and collect the protein-containing fractions as per the manufacturer's instructions.[11][22] Rationale: This buffer exchange not only removes excess MBS but also adjusts the pH to the optimal range for the subsequent maleimide reaction.

Part C: Conjugation with the Cysteine-Peptide 5. Combine Reagents: Immediately add the Cys-Peptide to the purified, maleimide-activated antibody solution. A 1.5 to 2-fold molar excess of peptide over antibody is a good starting point. 6. Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[11][22] Rationale: The maleimide-thiol reaction is generally complete within this timeframe. 7. Quench (Optional): If you wish to ensure no free maleimide groups remain, the reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol.

The final conjugate is now ready for downstream purification (to remove excess peptide) and analysis by methods such as SDS-PAGE (to observe the mass shift of the conjugated antibody) or mass spectrometry.

Chapter 3: Troubleshooting - A Senior Scientist's Field Guide

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common issues in MBS crosslinking.

Table 3: Troubleshooting Guide for MBS Conjugations

| Problem | Probable Cause(s) | Field-Tested Solution(s) |

| Low or No Conjugation Yield | 1. Inactive MBS due to hydrolysis.[11][21]2. Interfering substances in buffers (e.g., Tris, glycine).[11]3. Insufficient free sulfhydryls on the target molecule.[9][11]4. Incorrect pH for one or both reaction steps. | 1. Use a fresh vial of MBS. Always dissolve immediately before use in anhydrous DMSO/DMF.[11]2. Perform buffer exchange on all protein solutions into a non-interfering buffer like PBS.[11]3. Treat the sulfhydryl-containing protein with a reducing agent like TCEP prior to conjugation.[9][20]4. Carefully measure and verify the pH of all buffers before starting the experiment. |

| Protein Precipitation/Aggregation | 1. Over-crosslinking due to excessive molar ratio of MBS.[21]2. MBS is not water-soluble; high concentrations can cause precipitation.[11]3. The final conjugate is inherently less soluble. | 1. Reduce the molar excess of MBS used in the activation step. Perform a titration to find the optimal ratio.[23]2. Ensure the final concentration of DMSO/DMF in the reaction mixture is less than 10%.[11]3. Try performing the conjugation in a buffer with different salt concentrations or including mild, non-ionic detergents. |

| High Background or Non-Specific Conjugation | 1. Failure to remove excess MBS after the first step.[11]2. Maleimide reaction performed at pH > 7.5, leading to reaction with amines.[9][16] | 1. Ensure the desalting/dialysis step is efficient. Monitor protein fractions to ensure good separation from small molecules.[11]2. Strictly control the pH of the second conjugation step to be within the 6.5-7.5 range.[9] |

| Inconsistent Results Batch-to-Batch | 1. Inconsistent handling of MBS (e.g., allowing moisture in).[11]2. Variations in protein concentration or buffer pH. | 1. Standardize the MBS handling procedure: always equilibrate to room temperature before opening, use anhydrous solvent, and discard unused reconstituted reagent.[11]2. Accurately measure protein concentrations and freshly prepare/verify all buffers for each experiment. |

Conclusion

MBS remains an indispensable tool in the bioconjugation toolkit due to its reliability, well-understood chemistry, and the high stability of the final conjugate. Its power lies in the controlled, sequential targeting of two of the most common functional groups in proteins: amines and sulfhydryls. By understanding the core mechanisms—the pH-dependent balance of aminolysis and hydrolysis for the NHS ester, and the pH-defined specificity of the maleimide-thiol reaction—researchers can move beyond rote protocol-following. This deeper knowledge allows for intelligent experimental design, effective troubleshooting, and the successful creation of precisely engineered biomolecular conjugates for transformative applications in science and medicine.

References

-

Title: MBS Crosslinker Reagent Source: Cyanagen URL: [Link]

-

Title: pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo Source: ACS Publications URL: [Link]

-

Title: Heterobifunctional Crosslinkers Source: Creative Biolabs URL: [Link]

-

Title: Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents Source: PubMed URL: [Link]

-

Title: The 3 Types of Crosslinking Reagents and When to Use Them Source: G-Biosciences URL: [Link]

-

Title: MBS (this compound Ester) Source: Cepham Life Sciences URL: [Link]

-

Title: MBS Crosslinker 1 gram Source: Click Chemistry Tools URL: [Link]

-

Title: Thermo Scientific™ MBS (this compound ester) Source: LabMart URL: [Link]

-

Title: Thermo Fisher, 22311, MBS (this compound ester) Source: Iright URL: [Link]

-

Title: Conjugation of Peptide to Carrier Proteins via this compound Ester (MBS) Source: Springer Nature Experiments URL: [Link]

-

Title: 3-N-Maleimidobenzoic Acid-NHS (MBS) Heterobifunctional Crosslinker Source: Creative Biolabs URL: [Link]

-

Title: Chemical structure of MBS cross-linked by MA and SA Source: ResearchGate URL: [Link]

-

Title: Use of the heterobifunctional cross-linker m-maleimidobenzoyl N-hydroxysuccinimide ester to affinity label cholecystokinin binding proteins on rat pancreatic plasma membranes Source: PubMed URL: [Link]

-

Title: (PDF) Use of the heterobifunctional cross-linker m-maleimidobenzoyl N-hydroxysuccinimide ester to affinity label cholecystokinin binding proteins on rat pancreatic plasma membranes Source: ResearchGate URL: [Link]

-

Title: Protein Interactions Captured by Chemical Cross-linking: Simple Cross-linking Screen Using Sulfo-MBS Source: PubMed URL: [Link]

-

Title: N-propionyl thiosuccinimide linker upon hydrolysis becomes into a cleavable crosslinker by a gas phase metastable fragmentation and makes more reliable the conjugation sites identification. Source: Cambridge Open Engage URL: [Link]

-

Title: Trouble-shooting guide about BS3 (Bis[sulfosuccinimidyl] suberate) protein cross-link. Any tips/tricks for beginners? Source: ResearchGate URL: [Link]

-

Title: General Conjugation Protocol Source: Barrick Lab URL: [Link]

-

Title: Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization Source: PubMed Central URL: [Link]

Sources

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. benchchem.com [benchchem.com]

- 4. cephamls.com [cephamls.com]

- 5. MBS Crosslinker 1 gram - this compound ester (MBS) - ProteoChem [proteochem.com]

- 6. This compound ester (MBS) [proteochem.com]

- 7. Thermo Scientific™ MBS (this compound ester) | LabMart Limited [labmartgh.com]

- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. iright.com [iright.com]

- 11. labmartgh.com [labmartgh.com]

- 12. Sulfo-MBS (m-maleimidobenzoyl-N-hydroxysulfosuccinimide ester) | Sigma-Aldrich [sigmaaldrich.com]

- 13. cyanagen.com [cyanagen.com]

- 14. benchchem.com [benchchem.com]

- 15. neb.com [neb.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. Conjugation of Peptide to Carrier Proteins via this compound Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]

- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 21. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. researchgate.net [researchgate.net]

water solubility of m-Maleimidobenzoyl-N-hydroxysuccinimide ester

An In-depth Technical Guide to the Water Solubility of m-Maleimidobenzoyl-N-hydroxysuccinimide Ester (MBS)

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound ester (MBS), a cornerstone heterobifunctional crosslinker in bioconjugation. We will move beyond a simple statement of its solubility characteristics to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical principles governing its use, field-proven protocols for its successful application, and the critical rationale behind each experimental step.

Executive Summary: Understanding the Core Challenge

This compound ester (MBS) is a powerful tool for covalently linking molecules containing primary amines to those with sulfhydryl groups.[1][2] Its utility in creating antibody-drug conjugates (ADCs), enzyme-antibody conjugates for immunoassays, and other protein-protein linkages is well-established.[1][3] However, the principal challenge that dictates its entire application workflow is its inherent insolubility in aqueous solutions.[1][3][4][5] This guide is structured to address this challenge directly, providing the foundational knowledge and practical methodologies required to use MBS effectively and reproducibly in otherwise aqueous bioconjugation schemes.

Physicochemical Properties of MBS

The molecular architecture of MBS is the root cause of its solubility profile. It comprises a central aromatic ring, which imparts significant hydrophobicity, flanked by two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide.[2][6]

Caption: The competing pathways for the NHS ester of MBS in aqueous buffer.

This dynamic necessitates a carefully controlled reaction environment and workflow, which is detailed in the following protocol.

A Validated Two-Step Protocol for MBS Bioconjugation

To maximize efficiency and minimize undesirable side reactions, a two-step conjugation strategy is strongly recommended. [7][8]This approach ensures that the more labile NHS ester reaction is completed and the excess crosslinker is removed before introducing the second biomolecule.

Sources

- 1. Thermo Scientific™ MBS (this compound ester) | LabMart Limited [labmartgh.com]

- 2. cephamls.com [cephamls.com]

- 3. This compound Ester - ProChem, Inc. [prochemonline.com]

- 4. MBS Crosslinker 1 gram - this compound ester (MBS) - ProteoChem [proteochem.com]

- 5. cyanagen.com [cyanagen.com]

- 6. Thermo Scientific™ MBS (this compound ester) | Fisher Scientific [fishersci.ca]

- 7. labmartgh.com [labmartgh.com]

- 8. Conjugation of Peptide to Carrier Proteins via this compound Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]

A Researcher's Comprehensive Guide to the Storage and Handling of Methyl Methacrylate-Butadiene-Styrene (MBS) Powder

Foreword: The Critical Role of Environmental Control for MBS Powder Integrity

Methyl Methacrylate-Butadiene-Styrene (MBS) is a core-shell impact modifier crucial for enhancing the mechanical properties of polymers like PVC and polycarbonate, particularly in applications demanding high transparency and impact resistance.[1][2][3] The sub-micron, multi-layered structure of MBS powder is precisely engineered. However, this morphology makes it exquisitely sensitive to its immediate environment. Improper storage and handling are not minor procedural lapses; they are significant experimental variables that can irrevocably alter the material's physicochemical properties, leading to inconsistent processing, diminished impact strength, and compromised optical clarity in the final product.

This guide provides drug development professionals, researchers, and scientists with a deep technical framework for the proper storage and handling of MBS powder. By understanding the causality behind these protocols, you can ensure material integrity, experimental reproducibility, and laboratory safety.

Fundamental Physicochemical Properties Governing MBS Powder Behavior

To implement effective storage and handling protocols, one must first appreciate the inherent properties of MBS powder that dictate its sensitivity.

-

Hygroscopicity: MBS powder has a tendency to attract and retain water molecules from the ambient environment.[4] This is a critical factor, as moisture absorption can lead to particle agglomeration (caking), creating liquid bridges between particles that disrupt flowability and dispersion.[5][6][7]

-

Thermal Sensitivity: The butadiene rubber core of the MBS particle is susceptible to thermal degradation.[8][9] Exposure to elevated temperatures can lead to cross-linking or chain scission within the polymer, diminishing its impact-modifying efficacy. Processing temperatures should be carefully controlled, but degradation can begin even during improper storage.[10][11]

-

Particle Size and Electrostatics: MBS powders are fine and can easily become airborne, creating not only an inhalation hazard but also a combustible dust risk.[10][12][13] Furthermore, as polymers are excellent insulators, the movement and friction of these fine powders during handling can generate significant electrostatic charge, posing a risk of spark discharge.[14][15][16]

Optimal Storage Conditions: A Proactive Approach to Material Preservation

Long-term stability of MBS powder is contingent on stringent environmental control. The goal is to maintain the powder in a state that is as close as possible to its manufactured condition.

Key Storage Parameters:

| Parameter | Recommended Condition | Rationale & Scientific Basis |

| Temperature | Store in a cool, dry place. Ideally < 25°C (77°F). | Prevents the onset of thermal degradation of the butadiene component. Avoids thermal cycling which can affect particle integrity and lead to caking.[10][12][17] |

| Relative Humidity (RH) | < 60% RH | Minimizes moisture absorption and the formation of liquid bridges between particles, which is a primary cause of caking and clumping.[5][6][18] Highly hygroscopic materials may require even lower RH or storage with desiccants.[19] |

| Packaging | Keep in original, tightly sealed containers (e.g., 25kg kraft bags with PE liner).[10] | Protects from atmospheric moisture, oxygen, and external contaminants. The PE liner acts as a crucial moisture barrier.[5][10] |

| Light Exposure | Store in a dark area, away from direct sunlight. | UV radiation can initiate photo-oxidative degradation of the polymer chains, leading to discoloration and loss of mechanical properties. |

| Inventory Management | Employ a First-In, First-Out (FIFO) system. | Ensures that the oldest stock is used first, minimizing the effects of long-term aging and potential degradation. Recommended storage stability is typically up to 24 months under ideal conditions.[10] |

Safe Handling Protocols: Minimizing Risk and Ensuring Consistency

Handling procedures must be designed to mitigate the risks of dust generation, electrostatic discharge, and contamination.

Personal Protective Equipment (PPE)

Before handling MBS powder, the following PPE is mandatory:

-

Respiratory Protection: An N95-rated dust mask or a respirator is essential to prevent inhalation of fine particles.[10][20]

-

Hand Protection: Nitrile or neoprene gloves to prevent skin contact.[20][21]

-

Body Protection: A lab coat or protective clothing to prevent contamination of personal garments.[20][21]

Experimental Workflow for Weighing and Dispensing

This protocol is designed to minimize dust exposure and electrostatic hazards.

-

Preparation: Designate a specific area for powder handling.[23] If possible, use a powder handling enclosure or a fume hood with minimized airflow to prevent drafts from affecting balance readings and dispersing dust.[13][23] Cover the work surface with disposable bench paper.[23]

-

Grounding: Ensure all equipment, including scoops, balances, and receiving containers, are properly grounded to dissipate static electricity.[12][16] Use conductive tools and containers where possible.

-

Container Handling: Before opening, gently wipe the exterior of the MBS powder container to remove any settled dust.

-

Dispensing: Open the container slowly. Use a clean, grounded scoop to transfer the powder. Avoid pouring directly from the bag or drum, as this can generate a significant dust cloud.[23] Transfer the powder in small, controlled increments.

-

Weighing: Use an enclosed balance or a draft shield to ensure accurate measurements.[23]

-

Closure: Tightly reseal the main MBS powder container immediately after dispensing to prevent moisture ingress.

-

Cleanup: Carefully wipe down the work surface and any contaminated equipment. Use a vacuum cleaner equipped with a HEPA filter for cleaning dust spills; never use compressed air, as this will aerosolize the combustible dust.[24]

-

Waste Disposal: Dispose of contaminated bench paper, gloves, and other disposable items in accordance with local regulations for chemical waste.

Diagram: Safe Powder Dispensing Workflow A flowchart illustrating the critical steps and safety checks for handling MBS powder.

Caption: Workflow for Safe Dispensing of MBS Powder.

Critical Safety Considerations: Hazard Mitigation

Dust Explosion

Fine polymer powders, when suspended in air at a sufficient concentration, can form an explosive mixture.[25] This is known as a combustible dust hazard. The risk is governed by the "explosion pentagon": fuel (MBS dust), oxygen (in the air), an ignition source, dispersion of the dust, and confinement.[25]

Mitigation Strategies:

-

Housekeeping: Meticulous housekeeping is the primary defense. Prevent dust accumulation on all surfaces.[12][24]

-

Ignition Source Control: Prohibit open flames, smoking, and spark-producing equipment in handling areas.[12] Ensure all electrical equipment is appropriately rated for dusty environments.

-

Grounding and Bonding: As detailed below, proper grounding of all equipment, personnel, and containers is critical to prevent ignition from an electrostatic spark.[12][16]

-

Inerting: In large-scale industrial processes, operations may be conducted in an inert atmosphere (e.g., nitrogen) to eliminate the oxygen component of the pentagon.

Electrostatic Discharge (ESD)

The triboelectric effect, or friction between the powder particles and handling equipment, generates static electricity.[26] Since MBS is an insulator, this charge can accumulate to a high voltage, eventually discharging as a spark with enough energy to ignite a dust cloud.[14][16]

Diagram: ESD Hazard and Mitigation A diagram illustrating the buildup of static charge during powder transfer and the role of grounding.

Caption: Electrostatic Discharge (ESD) Hazard and Mitigation.

Troubleshooting Guide

| Observed Problem | Probable Cause (Storage/Handling Related) | Corrective Action |

| Powder Caking/Clumping | Exposure to high humidity (>60% RH); Storage in an unsealed or damaged container.[5][18][27] | Verify storage conditions. Use a dehumidifier or store with desiccants. Ensure containers are hermetically sealed after each use. |

| Poor Dispersion in Polymer Matrix | Presence of agglomerates from moisture exposure; Incomplete mixing due to poor powder flowability. | Break up soft agglomerates before use (if possible without excessive shear). Re-evaluate storage conditions to prevent future caking. |

| Discoloration (Yellowing) | Exposure to excessive heat or direct sunlight during storage. | Review storage location to ensure it is cool and dark. Check temperature logs if available. |

| Inconsistent Impact Strength | Partial thermal or oxidative degradation of the MBS due to improper storage temperature or prolonged aging. | Implement strict FIFO inventory control. Verify storage temperature is consistently below 25°C. |

References

-

Combustible Dust – 10 NFPA Codes and Standards. (n.d.). Stonehouse Process Safety. Retrieved from [Link]

-

NFPA 654, Standard for the Prevention of Fire and Dust Explosions from the Manufacturing, Processing, and Handling of Combustible Particulate Solids (1994). (n.d.). National Fire Protection Association. Retrieved from [Link]

-

What NFPA 654 Says About Preventing Combustible Dust Explosions. (n.d.). Hughes Environmental. Retrieved from [Link]

-

NFPA 654 Standard Development. (n.d.). National Fire Protection Association. Retrieved from [Link]

-

OSHA Technical Manual - Section IV, Chapter 6, Combustible Dusts. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

-

Methacrylate Butadiene Styrene (MBS) Market Size 2026 | PVC Impact Modifiers & Industrial Trends. (2025). Prismane Consulting. Retrieved from [Link]

-

Antistatic Additives for Polymers: How They Work. (2025). ESD Plastics. Retrieved from [Link]

-

Methyl Methacrylate-Butadiene-Styrene (MBS) | Transparent Impact Modifier. (n.d.). Polymer Additives. Retrieved from [Link]

-

Safety Data Sheet - POLYLAC® MABS. (2018). Chi Mei Corporation. Retrieved from [Link]

-

Safety Data Sheet MBS RESIN. (2024). Formosa Plastics Corporation. Retrieved from [Link]

-

Powder Handling. (n.d.). AirClean Systems. Retrieved from [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Weighing Hazardous Powders in the Laboratory. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

-

Introduction And Application Of MBS. (2022). Shandong Repolyfine Chemical Co.,Ltd. Retrieved from [Link]

-

Mechanism of Electro-Static Discharge (ESD) Sensitivity of Reactive Powders and Its Mitigation. (n.d.). ResearchGate. Retrieved from [Link]

-

A Comprehensive Guide to Safe Powder Handling. (n.d.). Powder-Solutions Inc. Retrieved from [Link]

-

MABS - Thermoplastic polymers, elastomers and additives. (n.d.). Mexpolimeros. Retrieved from [Link]

-

Handling of fine chemical powders. (n.d.). Palamatic Process. Retrieved from [Link]

-

Powder Processing and Electrostatic Buildup Risk. (2022). BFM® fitting. Retrieved from [Link]

-

Effective prevention against caking damage. (n.d.). Absortech. Retrieved from [Link]

-

Bulk Powder Electrostatics Hazards Evaluation. (1994). Defense Technical Information Center. Retrieved from [Link]

-

Material Safety Data Sheet - ACCELERATOR MBS. (n.d.). Harwick Standard. Retrieved from [Link]

-

Thermal degradation behavior of methyl methacrylate derived copolymer. (2012). PubMed. Retrieved from [Link]

-

Acticide Mbs Msds Download – Safety Data Sheet (SDS) Download. (n.d.). The ISDSS™. Retrieved from [Link]

-

Caking and Agglomeration Prevention – Keeping Powders Free-Flowing from Silo to Scoop. (2025). Caking.io. Retrieved from [Link]

-

MBS (methyl methacrylate butadiene styrene). (n.d.). Badico Trading GmbH. Retrieved from [Link]

-

Safety data sheet - ACTICIDE MBS. (2016). Thor Specialities (UK) LTD. Retrieved from [Link]

-

Material safety data sheet - Biocide MBS 5050. (n.d.). Dongguan Baoxu Chemical Technology Co.,ltd. Retrieved from [Link]

- Post treatment process of MBS (methacrylate-butadiene-styrene) resin emulsion. (n.d.). Google Patents.

-

Analysis of the Causes and Solutions to the Caking of Powders. (n.d.). AZoM. Retrieved from [Link]

-

Safety Data Sheet - 3M™ Scotch-Weld™ Low odour Acrylic Adhesive. (n.d.). 3M. Retrieved from [Link]

-

What Causes Powder Caking? (2024). Jenike & Johanson. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET. (n.d.). Unknown. Retrieved from [Link]

-

Thermal Degradation of PMMA. (n.d.). SlideShare. Retrieved from [Link]

-

Powder caking or clumping review : causes and how to solve it. (n.d.). PowderProcess.net. Retrieved from [Link]

-

Thermal Degradation Behavior of Methyl Methacrylate Derived Copolymer. (2025). ResearchGate. Retrieved from [Link]

-

Hygroscopicity, Powder Rheology & Compaction Properties. (n.d.). PharmaQuesT. Retrieved from [Link]

-

MBS | Methacrylate-butylacrylate-styrene. (n.d.). Mexpolimeros. Retrieved from [Link]

-

Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. (n.d.). MDPI. Retrieved from [Link]

-

Hygroscopicity in Food Powders Meassuring. (2025). PowderTechnology.info. Retrieved from [Link]

-

Hygroscopic behavior of bacuri powders. (n.d.). SciELO. Retrieved from [Link]

-

Hygroscopicity issues in powder and grain technology. (2018). ResearchGate. Retrieved from [Link]

-

Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved from [Link]

-

Safety Data Sheet: Magnesium powder. (n.d.). Carl ROTH. Retrieved from [Link]

Sources

- 1. Methacrylate Butadiene Styrene (MBS) Market Size 2026 | PVC Impact Modifiers & Industrial Trends [prismaneconsulting.com]

- 2. Introduction And Application Of MBS - News - Shandong Repolyfine Chemical Co.,Ltd [repolyfine.com]

- 3. MBS (methyl methacrylate butadiene styrene) – Glossary [badico-trading.com]

- 4. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]

- 5. absortech.com [absortech.com]

- 6. What Causes Powder Caking? - Jenike & Johanson [jenike.com]

- 7. Powder caking or clumping review : causes and how to solve it [powderprocess.net]

- 8. Thermal degradation behavior of methyl methacrylate derived copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dravyom.com [dravyom.com]

- 11. Thermal Degradation of PMMA | PPT [slideshare.net]

- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 13. Powder Handling - AirClean Systems [aircleansystems.com]

- 14. inchr-esd.com [inchr-esd.com]

- 15. specialchem.com [specialchem.com]

- 16. bfmfitting.com [bfmfitting.com]

- 17. shofu.com.sg [shofu.com.sg]

- 18. azom.com [azom.com]

- 19. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 20. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 22. multimedia.3m.com [multimedia.3m.com]

- 23. ehs.wisc.edu [ehs.wisc.edu]

- 24. info.hughesenv.com [info.hughesenv.com]

- 25. resources.psi-bfm.com [resources.psi-bfm.com]

- 26. apps.dtic.mil [apps.dtic.mil]

- 27. Caking Prevention Strategies for Bulk Powders and Dry Ingredients in Manufacturing [sgsystemsglobal.com]

differences between MBS and its water-soluble analog Sulfo-MBS

An In-depth Technical Guide to MBS and its Water-Soluble Analog, Sulfo-MBS

Introduction: Navigating Heterobifunctional Crosslinking

In the landscape of bioconjugation, the covalent linkage of distinct biomolecules is a foundational technique for applications ranging from antibody-drug conjugates (ADCs) and immunoassays to protein interaction studies.[1][2][3][4] Heterobifunctional crosslinkers are indispensable tools in this field, offering two different reactive groups to enable controlled, sequential conjugation and minimize the formation of unwanted homopolymers.[2][3]

Among the most robust and widely adopted reagents are m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) and its water-soluble analog, m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester (Sulfo-MBS).[5][6] Both reagents are designed to connect amine-containing molecules to sulfhydryl-containing molecules.[6][7] This guide provides a detailed examination of their core chemistry, explores how a single chemical modification dictates their solubility and applications, and offers field-proven protocols for their effective use.

PART 1: The Core Chemistry and Mechanism of Action

MBS and Sulfo-MBS share an identical reactive framework, featuring an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other.[5][8] This dual-reactivity allows for a highly controlled, two-step conjugation process.[3][9]

The Amine-Reactive NHS Ester Moiety

The N-hydroxysuccinimide (NHS) ester (or its sulfonated Sulfo-NHS counterpart) is a highly efficient acylating agent that selectively targets primary amines (–NH₂), such as those on the N-terminus of a protein or the side chain of lysine residues.[3][10] The reaction, a nucleophilic acyl substitution, occurs optimally in a pH range of 7 to 9, forming a stable and irreversible amide bond.[5][10] A critical consideration is the competing reaction of hydrolysis, where the NHS ester reacts with water. The rate of this hydrolysis increases with pH, making pH control and the use of freshly prepared reagents paramount for high-efficiency conjugations.[5][10]

The Sulfhydryl-Reactive Maleimide Moiety

The maleimide group exhibits high specificity for sulfhydryl groups (–SH), primarily found in the cysteine residues of proteins.[11][12] The conjugation proceeds through a Michael addition mechanism, where the nucleophilic thiol attacks the electron-deficient double bond in the maleimide ring.[1][13] This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[5][11] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, opening to form a non-reactive maleamic acid, and its specificity for thiols decreases.[1][5][11] The resulting thioether bond is highly stable, ensuring the integrity of the final conjugate.[12][13]

PART 2: The Defining Difference: Structure and Solubility

The fundamental distinction between MBS and Sulfo-MBS lies in a single chemical modification: the addition of a sulfonate (–SO₃) group to the N-hydroxysuccinimide ring of Sulfo-MBS.[7][10] This seemingly minor change has profound consequences for the reagent's physical properties and, by extension, its applications.

-

MBS (this compound ester): This is the parent molecule. Lacking any charged groups, it is hydrophobic and not readily soluble in aqueous buffers.[5][8] To use MBS in a typical bioconjugation reaction, it must first be dissolved in a water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[5][8]

-

Sulfo-MBS (m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester): The negatively charged sulfonate group renders the entire molecule hydrophilic and water-soluble.[2][7][10] Sulfo-MBS can be dissolved directly in aqueous buffers, eliminating the need for organic solvents.[2][5] This simplifies experimental workflows and avoids exposing sensitive proteins to potentially denaturing organic solvents.[2]

PART 3: Application-Driven Selection: Cell Permeability and Reaction Environment

The difference in solubility directly dictates the ideal applications for each crosslinker.

Sulfo-MBS: The Choice for Cell Surface and Aqueous Conjugations The charged sulfonate group not only provides water solubility but also makes Sulfo-MBS impermeable to the cell membrane.[6][7][10] This property is a distinct advantage for researchers wanting to label or crosslink proteins exclusively on the exterior of a cell, preventing unwanted reactions with intracellular components.[6] Its high water solubility makes it the default choice for most in-vitro protein-protein conjugations, especially when working with proteins that are sensitive to organic solvents.[2]

MBS: Intracellular Crosslinking and Organic-Phase Reactions The hydrophobicity of MBS allows it to permeate cell membranes. This makes it a suitable reagent for intracellular crosslinking studies. Furthermore, its requirement for an organic solvent carrier makes it well-suited for applications involving hydrophobic molecules or reactions conducted in non-aqueous environments.[5][8] Researchers must ensure that the final concentration of the organic solvent (typically <10%) in the aqueous reaction buffer does not negatively impact the structure and function of the proteins involved.[5]

| Feature | MBS (this compound ester) | Sulfo-MBS (m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester) | Reference(s) |

| Molecular Weight | 314.26 g/mol | 416.30 g/mol | [4][8] |

| Spacer Arm Length | 7.3 Å | 7.3 Å | [4][14][15] |

| Solubility | Insoluble in water; requires organic solvent (DMSO, DMF) | Water-soluble (~10 mM) | [5][7][8] |

| Cell Membrane | Permeable | Impermeable | [6][7] |

| Primary Use Case | Intracellular crosslinking; reactions with hydrophobic molecules | Cell-surface labeling; general aqueous protein conjugations | [5][7] |

| Reactive Groups | NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) | Sulfo-NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) | [5][6] |

PART 4: Field-Proven Experimental Protocol: Two-Step Protein Conjugation

The following protocol describes a standard two-step crosslinking procedure, which provides maximal control by first activating the amine-containing protein, removing the excess crosslinker, and then reacting it with the sulfhydryl-containing protein.[5][9] This prevents the formation of undesirable polymers of the amine-containing protein.

Step-by-Step Methodology

A. Material Preparation

-

Conjugation Buffer: An amine- and sulfhydryl-free buffer is critical. Phosphate-buffered saline (PBS) at pH 7.2 is standard.[5] Including 1-5 mM EDTA can help prevent disulfide bond formation by chelating divalent metals.[5]

-

Amine-Containing Protein (Protein-NH₂): Dissolve in Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).[3]

-

Sulfhydryl-Containing Protein (Protein-SH): Ensure the protein has free (reduced) sulfhydryls.[5] If necessary, reduce disulfide bonds with a reagent like TCEP and subsequently remove the reducing agent using a desalting column before proceeding.[5]

-

Crosslinker Stock Solution: This must be prepared immediately before use as the NHS ester moiety is susceptible to hydrolysis.[5][16]

B. Step 1: Activation of Amine-Containing Protein

-

Equilibrate Reagents: Allow the vial of MBS or Sulfo-MBS to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[5][16]

-

Add Crosslinker: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein-NH₂ solution.[5] The optimal excess depends on the protein concentration; more dilute solutions require a greater molar excess.[5]

-

Incubate: React for 30 minutes at room temperature or 2 hours at 4°C.[5]

-

Remove Excess Crosslinker: This step is crucial to prevent the maleimide end from reacting with any free thiols on the same Protein-NH₂ molecule or causing polymerization in the next step. Pass the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with Conjugation Buffer.[5] Collect the fractions containing the now maleimide-activated protein.

C. Step 2: Conjugation to Sulfhydryl-Containing Protein

-

Combine: Add the purified, maleimide-activated Protein-NH₂ to the prepared Protein-SH. The optimal molar ratio of the two proteins should be determined empirically for the specific application.

-

Incubate: React for 2 hours at room temperature or overnight at 4°C.[5]

-

Quench Reaction (Optional): To stop the conjugation, add a buffer containing a free thiol like cysteine at a concentration several times greater than the initial sulfhydryl concentration on Protein-SH.[5]

-

Analysis: The final conjugate can be analyzed and purified using methods such as SDS-PAGE (which will show a new, higher molecular weight band), size-exclusion chromatography, and mass spectrometry.[17]

Conclusion